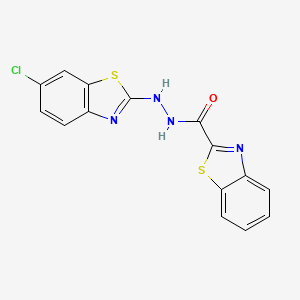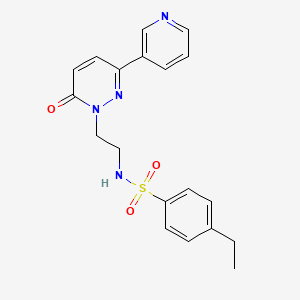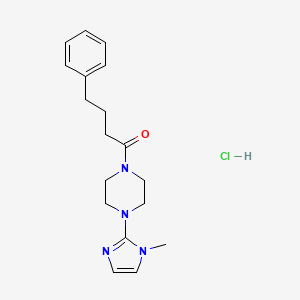
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O and its molecular weight is 348.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is the metabotropic glutamate receptor 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates the neurotransmitter glutamate’s activity. The compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its response to glutamate .
Mode of Action
This compound interacts with mGluR2 in a unique way. As a PAM, it binds to a site on the receptor different from the active site where glutamate binds. This binding increases the receptor’s response to glutamate, leading to enhanced signal transmission .
Biochemical Pathways
The action of this compound on mGluR2 affects several biochemical pathways. The enhanced signaling through mGluR2 can modulate the release of various neurotransmitters, impacting neuronal excitability and synaptic plasticity . This can have downstream effects on various neurological processes, potentially influencing behaviors such as cognition and perception .
Pharmacokinetics
The pharmacokinetic properties of this compound are excellent, according to structure-activity relationship studies . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR2. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission . This has been shown to result in dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGZGBAXXHRWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)
![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)
![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2586928.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)
![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)
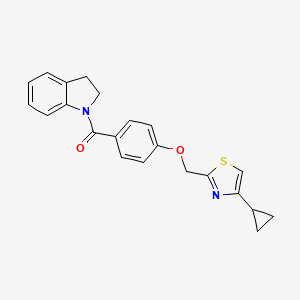
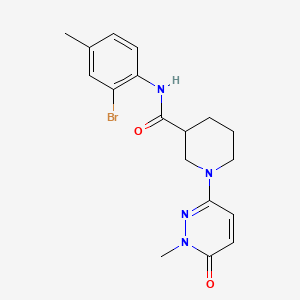
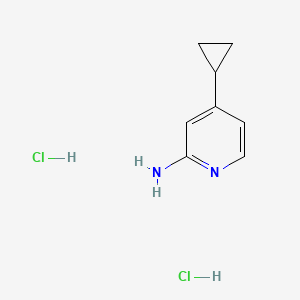
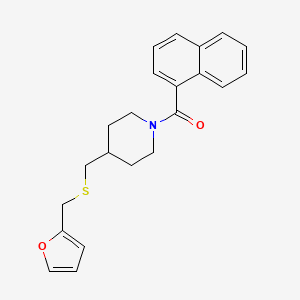
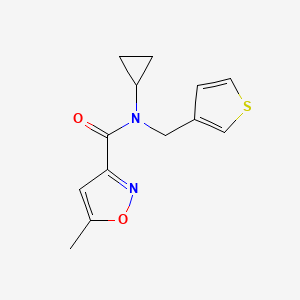
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
